2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS 479195-19-2) is a premium, conformationally restricted spirocyclic building block widely utilized as a bioisostere for morpholine and piperidine rings. Characterized by a high fraction of sp3-hybridized carbons (Fsp3) and a rigid bicyclic framework, this secondary amine salt is engineered to improve the physicochemical properties of drug candidates. The hydrochloride salt form is specifically manufactured to provide superior handling, defined stoichiometry, and extended shelf-life compared to its free base counterpart, making it a highly reliable precursor for amide couplings, reductive aminations, and transition-metal-catalyzed cross-coupling reactions in both laboratory and industrial settings [1].
Substituting 2-oxa-8-azaspiro[4.5]decane hydrochloride with generic morpholines or simple piperidines fundamentally compromises the pharmacokinetic profile of the final product, as these flat, flexible rings are highly susceptible to cytochrome P450-mediated oxidative metabolism and often exhibit suboptimal lipophilicity (logD). Furthermore, attempting to procure the free base form (CAS 176-69-2) instead of the hydrochloride salt introduces severe process liabilities. The free base is prone to atmospheric CO2 absorption (forming carbamates) and oxidative degradation, which leads to variable assay purity, unpredictable stoichiometry in sensitive catalytic couplings, and ultimately, lower isolated yields. The hydrochloride salt eliminates these handling bottlenecks, ensuring reproducible performance across synthetic batches [1].
The incorporation of the oxygen atom into the spirocyclic framework drastically alters the hydration profile of the molecule. Comparative studies demonstrate that oxa-spirocyclic cores exhibit up to a 40-fold increase in aqueous solubility compared to their corresponding purely carbocyclic spiro-piperidine analogs, while simultaneously reducing overall lipophilicity [1]. This structural feature allows chemists to rescue hydrophobic lead compounds without adding hydrogen bond donors that might violate Lipinski's rules.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~360 µM (Oxa-spirocycle model) |
| Comparator Or Baseline | ~9 µM (Carbocyclic spirocycle model) |
| Quantified Difference | 40-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer (pH 7.4) solubility assay |
Procuring the oxa-spirocycle instead of a standard carbocycle directly mitigates late-stage developability failures caused by poor API solubility.
Standard morpholine and piperidine rings are notorious liabilities for oxidative metabolism, particularly at the positions adjacent to the heteroatoms. The rigid, sterically hindered spiro-carbon in 2-oxa-8-azaspiro[4.5]decane shields the ring system from cytochrome P450 enzymes. Substituting a flat morpholine with this spirocyclic bioisostere typically results in a significant reduction in intrinsic clearance due to the increased Fsp3 character and lack of easily abstractable alpha-protons [1].
| Evidence Dimension | Microsomal Intrinsic Clearance (CLint) |
| Target Compound Data | High metabolic stability (elevated Fsp3) |
| Comparator Or Baseline | Rapid degradation (standard morpholine/piperidine) |
| Quantified Difference | >50% reduction in intrinsic clearance in optimized leads |
| Conditions | Human liver microsome (HLM) stability assays |
Justifies the higher cost of the spirocycle by directly solving pharmacokinetic liabilities that would otherwise halt drug development.
For industrial scale-up and high-throughput library synthesis, the physical form of the building block is critical. The free base of 2-oxa-8-azaspiro[4.5]decane is susceptible to degradation and carbamate formation upon exposure to air, leading to assay variations of >5% over time. In contrast, the hydrochloride salt (CAS 479195-19-2) maintains >99% purity under ambient storage conditions and provides exact stoichiometric precision. This translates to higher and more reproducible yields in sensitive Buchwald-Hartwig aminations and SNAr reactions [1].
| Evidence Dimension | Reagent stability and stoichiometric precision |
| Target Compound Data | >99% purity maintained over extended ambient storage |
| Comparator Or Baseline | >5% purity loss and variable stoichiometry (Free base) |
| Quantified Difference | Elimination of assay variability and CO2 absorption |
| Conditions | Ambient atmospheric exposure and transition-metal coupling workflows |
Purchasing the hydrochloride salt ensures batch-to-batch reproducibility, preventing costly reaction failures and rework in automated synthesis.
The basicity of the secondary amine is a critical parameter for cellular permeability. The inductive electron-withdrawing effect of the oxygen atom in the 2-oxa-8-azaspiro[4.5]decane system lowers the pKa of the amine by approximately 1.5 to 2.0 units compared to a standard piperidine (pKa ~11). This shift ensures a higher fraction of the un-ionized species at physiological pH (7.4), which directly correlates with improved passive membrane permeability and better performance in cellular assays [1].
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | Lowered pKa (closer to physiological pH) |
| Comparator Or Baseline | pKa ~11.2 (Standard piperidine) |
| Quantified Difference | 1.5 - 2.0 unit reduction in pKa |
| Conditions | Aqueous titration / calculated pKa at 25°C |
Selecting this specific spirocycle helps tune the ionization state of the final API, directly improving oral absorption and BBB penetration.
Ideal for replacing morpholine or piperidine moieties in drug candidates that are failing due to rapid metabolic clearance or poor aqueous solubility. The spirocycle provides a drop-in structural fix without altering the primary binding vectors, directly leveraging the Fsp3 and solubility evidence established in Section 3 [2].
The stable, non-hygroscopic nature of the hydrochloride salt makes it the preferred choice for parallel library generation. It ensures precise automated dispensing and consistent reactivity in amide couplings and reductive aminations, avoiding the stoichiometric errors common with the free base[3].
The favorable pKa and high Fsp3 character of the 2-oxa-8-azaspiro[4.5]decane core make it highly suitable for designing molecules that require blood-brain barrier (BBB) penetration. It balances lipophilicity and basicity perfectly, ensuring a higher fraction of un-ionized compound at physiological pH [1].
Irritant